molecular formula C16H20N4O3 B213662 N-(2-ISOPROPYL-6-METHYLPHENYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-(2-ISOPROPYL-6-METHYLPHENYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B213662
M. Wt: 316.35 g/mol
InChI Key: FVSLMYWQYDPOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ISOPROPYL-6-METHYLPHENYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a nitro group, an isopropyl group, and a pyrazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ISOPROPYL-6-METHYLPHENYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include nitration, alkylation, and amide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-ISOPROPYL-6-METHYLPHENYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce different functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-ISOPROPYL-6-METHYLPHENYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ISOPROPYL-6-METHYLPHENYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
  • 4-nitro-N-(2-isopropyl-6-methylphenyl)-3-methylbenzamide

Uniqueness

Compared to similar compounds, N-(2-ISOPROPYL-6-METHYLPHENYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and molecular structure

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

1,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O3/c1-9(2)12-8-6-7-10(3)13(12)17-16(21)14-15(20(22)23)11(4)19(5)18-14/h6-9H,1-5H3,(H,17,21)

InChI Key

FVSLMYWQYDPOEQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Origin of Product

United States

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